7-Aminocholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

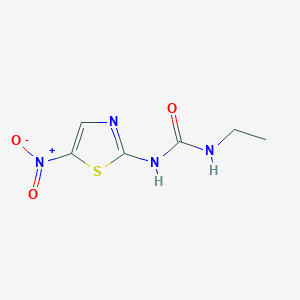

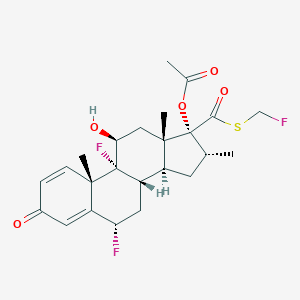

7-Aminocholesterol is a cholesterol derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This molecule has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.

Aplicaciones Científicas De Investigación

Fungicidal Activities : Aminosterols, including 7-ACH, have potent fungicidal activity, making them attractive alternatives to traditional antifungals. 7-ACH's mechanism involves partially blocking Δ8-Δ7 isomerase and C-14 reductase. It also increases resistance to 7-ACH under hypoxic conditions, related to increased levels of the Rta1p protein in yeast (Kołaczkowska et al., 2012).

Inhibitor of Yeast Cell Growth : 7-ACH has been found to be a strong inhibitor of yeast cell growth, stronger than morpholine inhibitors. This is significant for its potential in combating yeast resistant strains, such as Saccharomyces cerevisiae (Kihel et al., 2002).

Endogenous Modulator in Humans : 7-Ketocholesterol (7-KC), closely related to 7-ACH, has been identified as an endogenous modulator that inhibits transactivation by the arylhydrocarbon receptor (AhR) in humans. This finding is important for understanding its role in cardiovascular diseases and other conditions influenced by AhR ligands (Savouret et al., 2001).

Oxysterol Cytotoxicity Mitigation : Overexpressing enzymes that target 7-KC, a cytotoxic oxysterol, can enhance cell viability and potentially mitigate its cytotoxic effects, suggesting therapeutic applications in age-related degenerative diseases (Mathieu et al., 2012).

Role in Cholesterol-Induced Endothelial Dysfunction : 7-Ketocholesterol plays a role in endothelial and vascular dysfunction in the context of cholesterol exposure, which is relevant for understanding the development of atherosclerotic lesions (Vicen et al., 2019).

Disease and Aging : 7-KC is associated with diseases and disabilities of aging, as well as several orphan diseases. It is the most common product of a reaction between cholesterol and oxygen radicals and shows cytotoxicity to cells, unlike cholesterol (Anderson et al., 2019).

Conversion from 7-Dehydrocholesterol : 7-Ketocholesterol can be formed from 7-dehydrocholesterol, catalyzed by cytochrome P450 7A1. This finding has implications for disorders like Smith-Lemli-Opitz syndrome, which involves defective cholesterol biosynthesis (Shinkyo et al., 2011).

Induction of Cell Apoptosis : 7-Ketocholesterol induces cell apoptosis and is associated with changes in calcium signaling and dephosphorylation of the proapoptotic protein BAD, suggesting a role in atherosclerosis (Berthier et al., 2004).

Oxysterol-Induced Apoptosis : 7-KC is involved in oxysterol-induced apoptosis in mouse fibroblasts, highlighting its role in atherosclerotic lesions. This apoptosis requires specific cellular pathways, suggesting potential therapeutic targets (Agrawal et al., 2002).

Propiedades

Número CAS |

156856-03-0 |

|---|---|

Nombre del producto |

7-Aminocholesterol |

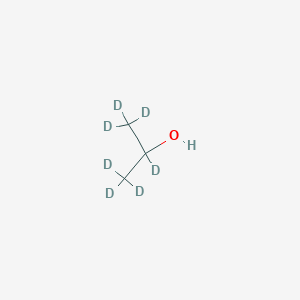

Fórmula molecular |

C27H47NO |

Peso molecular |

401.7 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-7-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H47NO/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(29)15-19(26)16-24(25)28/h16-18,20-25,29H,6-15,28H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1 |

Clave InChI |

WLHQSAYHIOPMMJ-UOQFGJKXSA-N |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)N)C |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)N)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)N)C |

Sinónimos |

7-Aminocholesterol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)